Dual BTK/BMX Inhibition with Nanomolar Potency vs. Single-Target or Less Potent Comparators
QL47 is a potent dual inhibitor of BTK and BMX, unlike many first-generation BTK inhibitors such as ibrutinib which are selective for BTK. QL47 inhibits BTK kinase activity with an IC50 of 6.6 nM and BMX with an IC50 of 6.7 nM, demonstrating essentially equipotent dual targeting . In contrast, ibrutinib (PCI-32765) is reported as a potent and selective BTK inhibitor with an IC50 of 0.46-0.5 nM but lacks this equipotent BMX activity . This dual inhibition profile is significant as BMX is implicated in certain B-cell malignancies and inflammatory processes, offering a potential advantage in specific disease models.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | BTK IC50: 6.6 nM; BMX IC50: 6.7 nM |
| Comparator Or Baseline | Ibrutinib (PCI-32765): BTK IC50: 0.46 - 0.5 nM; BMX activity not specified as equipotent. |
| Quantified Difference | QL47 is ~14-fold less potent against BTK in biochemical assays compared to ibrutinib, but uniquely exhibits equipotent dual BTK/BMX inhibition. |
| Conditions | Biochemical kinase activity assays; BTK and BMX enzymes. |
Why This Matters
This dual inhibition profile makes QL47 a preferred tool compound for investigating BTK/BMX crosstalk and signaling pathways where targeting both kinases may be advantageous over selective BTK inhibition alone.
